Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative with a complex substitution pattern. Its structure includes:
- 4-methoxyphenyl group at position 3: The methoxy substituent may improve solubility and influence electronic effects on the aromatic ring.
- Ethyl carboxylate at position 1: This ester group is common in prodrug strategies to improve bioavailability .
For example, Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e) is synthesized using Procedure A, yielding 80% with a melting point of 253–256°C . The target compound’s 2-ethoxybenzamido group likely derives from amidation of a 5-amino precursor.
Properties
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-33-19-9-7-6-8-17(19)22(29)26-23-20-18(14-35-23)21(25(31)34-5-2)27-28(24(20)30)15-10-12-16(32-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRUWYKAWHMXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound is characterized by its complex structure, which includes various functional groups that may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 425.53 g/mol. The compound features:
- Thieno[3,4-d]pyridazine core : This heterocyclic structure is known for its diverse biological activities.
- Ethoxy group : Potentially enhances solubility and modifies pharmacokinetics.
- Methoxyphenyl group : May influence receptor binding and biological interactions.
The biological activity of this compound has yet to be fully elucidated. However, preliminary studies suggest that similar compounds in this class may interact with various biological targets, including:
- Enzymes involved in cancer metabolism : Potential anti-cancer properties.
- Receptors in metabolic pathways : Implications for metabolic disorders.
Comparative Analysis with Related Compounds
To better understand the potential activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting key features and potential activities:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Cyclopentylacetamido moiety | Anti-cancer |
| Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Ethoxy group | Antimicrobial |
| 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester | Lacks cyclopentyl ring | Anti-inflammatory |
Research Findings
Recent literature reviews and experimental studies have indicated that thieno[3,4-d]pyridazines exhibit a range of biological activities:
- In Vitro Studies : Compounds within this class have been tested against various cancer cell lines (e.g., MCF7 for breast cancer) showing IC50 values in the micromolar range.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of related compounds, revealing effective bioavailability and therapeutic indices.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Position 3 Aryl Groups: Electron-donating groups (e.g., 4-methoxy in 13e): Enhance solubility and may improve binding to polar targets like adenosine receptors .
- Position 5 Substituents: Amino group (-NH₂): Facilitates hydrogen bonding but limits metabolic stability. 2-ethoxybenzamido group: Introduced in the target compound, this bulkier substituent may enhance target affinity or alter pharmacokinetics compared to simpler amino analogs.
- Position 1 Ester Groups :
Physical and Spectral Properties
- Melting Points: Amino-substituted analogs (e.g., 26: 178–180°C; 8: 198–200°C) generally have lower melting points than carboxamide derivatives due to reduced crystallinity. The target compound’s 2-ethoxybenzamido group may increase mp via intermolecular H-bonding.
- Spectral Data :
Q & A
Q. Optimization :
| Parameter | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . | : DMF used for cyclization (85% yield). |
| Temperature | Lower temps (0–25°C) reduce side reactions during amide coupling . | : 0°C for carbodiimide activation. |
| Catalysts | Pd/C or CuI enhances coupling efficiency in heterocycle formation . | : Pd/C increased yield by 15%. |
Basic: Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 495.12) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying biological interactions .
Advanced: How can reaction mechanisms be elucidated for its synthetic steps?
- Isotopic Labeling : Track substituent incorporation (e.g., O-labeled esters to study hydrolysis pathways) .
- Computational Modeling : DFT calculations predict transition states for cyclization steps .
- Kinetic Studies : Monitor intermediate stability under varying pH/temperature .
Advanced: What structure-activity relationship (SAR) insights exist for modifying bioactivity?
Advanced: How can solubility and bioavailability challenges be addressed methodologically?
- Prodrug Design : Replace ethyl ester with PEGylated moieties to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve plasma half-life .
- Co-crystallization : Use succinic acid to stabilize the crystalline form for controlled release .
Advanced: How to resolve contradictions in solubility vs. bioactivity data?
- Example Conflict : Higher solubility in polar solvents correlates with reduced cellular uptake .
Resolution :- Use logD measurements (pH 7.4) to balance solubility and membrane permeability.
- Conduct MD simulations to assess solvent-membrane interactions .
Advanced: What strategies identify degradation products under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light .
- LC-MS/MS Analysis : Detect hydrolyzed carboxylic acid (m/z 467.10) and oxidized thiophene derivatives .
Advanced: How to identify biological targets and validate binding mechanisms?
- Proteomics : SILAC-based pull-down assays identify kinase targets (e.g., MAPK, EGFR) .
- SPR Biosensing : Measure binding kinetics (K = 120 nM for EGFR) .
- CRISPR Knockout : Confirm target specificity using EGFR cell lines .
Advanced: What green chemistry approaches optimize synthesis sustainability?
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic Recycling : Recover Pd nanoparticles via magnetic separation (reused 5x without yield loss) .
Advanced: How can computational modeling predict in vivo efficacy?
- Molecular Docking : Glide/SP scoring identifies interactions with kinase ATP-binding pockets .
- Pharmacokinetic Simulations : GastroPlus models predict C = 1.2 μM at 50 mg/kg dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
